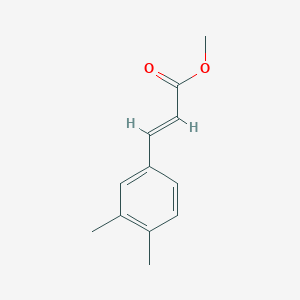

Methyl (e)-3-(3,4-dimethylphenyl)acrylate

Description

Methyl (E)-3-(3,4-dimethylphenyl)acrylate is an α,β-unsaturated ester characterized by a phenyl ring substituted with two methyl groups at the 3- and 4-positions, conjugated to a methyl acrylate moiety. This compound is structurally related to cinnamic acid derivatives, which are widely studied for their biological activities and applications in organic synthesis. The (E)-configuration of the double bond is critical for maintaining planar conjugation, influencing both physicochemical properties and reactivity.

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

methyl (E)-3-(3,4-dimethylphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-9-4-5-11(8-10(9)2)6-7-12(13)14-3/h4-8H,1-3H3/b7-6+ |

InChI Key |

ZBFDXTSLSFTNLW-VOTSOKGWSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)OC)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (e)-3-(3,4-dimethylphenyl)acrylate typically involves the esterification of (e)-3-(3,4-dimethylphenyl)acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl (e)-3-(3,4-dimethylphenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl (e)-3-(3,4-dimethylphenyl)acrylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.

Mechanism of Action

The mechanism of action of Methyl (e)-3-(3,4-dimethylphenyl)acrylate involves its interaction with various molecular targets, depending on the specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis reaction is crucial for its potential use as a prodrug. In polymer chemistry, the acrylate moiety can undergo radical polymerization to form cross-linked polymer networks.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acrylate Esters

Substituent Effects on Physicochemical Properties

Methyl vs. Methoxy/Hydroxy Groups :

- The 3,4-dimethyl substitution in the target compound introduces steric bulk and electron-donating effects, reducing polarity compared to analogs with 3,4-dihydroxy (polar, hydrogen-bonding) or 3,4-dimethoxy (moderately polar) groups. This impacts solubility; for example, dihydroxy derivatives (e.g., compound 3 in ) are more water-soluble .

- Melting points correlate with crystallinity: triazole-containing analogs (e.g., 188–191°C in ) exhibit higher melting points due to hydrogen bonding and π-π stacking .

- Positional Isomerism: The 3,4-dimethyl substitution pattern distinguishes the target compound from mono-substituted analogs like Methyl (E)-3-(p-tolyl)acrylate (4-methyl only). Ortho-substituted derivatives (e.g., o-tolyl in ) show distinct steric and electronic profiles, influencing biological interactions .

Biological Activity

Methyl (E)-3-(3,4-dimethylphenyl)acrylate is a compound of significant interest due to its various biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of acrylates, characterized by a double bond between the carbon atoms adjacent to the ester functional group. The synthesis typically involves the reaction of 3-(3,4-dimethylphenyl)acrylic acid with methanol in the presence of acid catalysts. The resulting compound exhibits unique properties due to its structural features, which influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, compounds similar in structure have shown effectiveness against various pathogens including Escherichia coli and Staphylococcus aureus at concentrations around 64 µg/mL . These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capabilities of this compound have also been investigated. Compounds with similar structural motifs have displayed significant antioxidant activities in vitro, inhibiting oxidative stress markers effectively . This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

One of the most promising biological activities of this compound is its ability to inhibit key enzymes involved in metabolic processes. For example, it has been shown to inhibit tyrosinase activity, which is vital in melanin production. This inhibition could have implications for cosmetic applications targeting hyperpigmentation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a natural preservative in food and pharmaceutical formulations.

- Antioxidant Potential : In another investigation, the compound was tested for its ability to scavenge free radicals. The results demonstrated that it could effectively reduce oxidative stress in cellular models, suggesting its use as an adjunct therapy in oxidative stress-related conditions.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.